3-(Diphenylmethoxy)piperidine

Muscarinic receptor pharmacology M3 antagonist selectivity Irritable bowel syndrome

Specify CAS 78503-38-5—the mandatory 3-(diphenylmethoxy)piperidine regioisomer for M3 muscarinic antagonist programs. Unlike the 4-isomer (CAS 58258-01-8), this scaffold provides the zamifenacin pharmacophore (M3 pKi 8.52, 3.9-fold selectivity over M2) and sigma-2 bias (Ki 90 nM). The free secondary amine enables direct N-diversification without deprotection. The chiral 3-position permits enantiomer resolution for stereo-specific IP. Procuring the incorrect regioisomer causes complete target engagement failure.

Molecular Formula C18H21NO
Molecular Weight 267.4 g/mol
CAS No. 78503-38-5
Cat. No. B1621789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Diphenylmethoxy)piperidine
CAS78503-38-5
Molecular FormulaC18H21NO
Molecular Weight267.4 g/mol
Structural Identifiers
SMILESC1CC(CNC1)OC(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C18H21NO/c1-3-8-15(9-4-1)18(16-10-5-2-6-11-16)20-17-12-7-13-19-14-17/h1-6,8-11,17-19H,7,12-14H2
InChIKeyZVMFVQWWCVDATC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Diphenylmethoxy)piperidine (CAS 78503-38-5): Core Scaffold Identification for M3-Selective Antagonists and Sigma Receptor Ligand Design


3-(Diphenylmethoxy)piperidine (CAS 78503-38-5), systematically named 3-benzhydryloxypiperidine, is a synthetic piperidine ether (C₁₈H₂₁NO, MW 267.37 g/mol) . The compound features a basic piperidine nitrogen and a bulky diphenylmethoxy substituent at the 3-position, which together confer a distinct pharmacophoric geometry relative to the more common 4-substituted regioisomers. This 3-substitution pattern is the critical structural feature underlying the M3 muscarinic receptor antagonist zamifenacin, where the (3R)-enantiomer of the 3-(diphenylmethoxy)piperidine core delivers a pKi of 8.52 at M3 receptors with 3.9-fold selectivity over M2 (pKi 7.93) [1]. The scaffold also appears in sigma receptor ligand programs, with the 3-benzhydryloxy moiety contributing to sigma-2 binding affinity (Ki = 90 nM in rat PC12 cells) [2]. Unlike 4-substituted analogs primarily associated with dopamine transporter (DAT) inhibition and antihistaminic activity, the 3-substituted architecture enables distinct target engagement profiles, making it a non-interchangeable starting material for muscarinic and sigma receptor-focused medicinal chemistry.

Why 4-(Diphenylmethoxy)piperidine Cannot Substitute for the 3-Regioisomer in Muscarinic and Sigma Receptor Programs


The 3-(diphenylmethoxy) and 4-(diphenylmethoxy) piperidine regioisomers are constitutional isomers sharing identical molecular formula (C₁₈H₂₁NO) and molecular weight (267.37 g/mol), yet their biological target engagement diverges fundamentally due to the altered spatial orientation of the diphenylmethoxy pharmacophore . The 4-substituted isomer (CAS 58258-01-8) and its N-methylated derivative diphenylpyraline are primarily characterized as histamine H₁ receptor antagonists (Ki = 20 nM for diphenylpyraline) and dopamine transporter (DAT) inhibitors, with diphenylpyraline demonstrating psychostimulant properties in rodents [1][2]. In contrast, the 3-substituted scaffold is the essential core for M3 muscarinic receptor antagonism, as exemplified by zamifenacin, and for sigma-2 receptor ligand development [3][4]. No literature evidence demonstrates that the 4-regioisomer can functionally replace the 3-regioisomer in muscarinic receptor programs. Procurement of the incorrect regioisomer for a medicinal chemistry campaign targeting M3 or sigma receptors would therefore result in complete loss of desired target engagement, wasting synthesis resources and delaying project timelines.

Quantitative Differentiation Evidence: 3-(Diphenylmethoxy)piperidine vs. Closest Analogs


M3 Muscarinic Receptor Selectivity: Zamifenacin (3-Substituted) vs. Diphenylpyraline (4-Substituted)

The 3-(diphenylmethoxy)piperidine scaffold, exemplified by its (3R)-enantiomer in zamifenacin, demonstrates quantifiable M3 muscarinic receptor selectivity. Zamifenacin exhibits pKi values of 8.52 (M3), 7.93 (M2), 7.90 (M1), and 7.78 (M4), yielding an M3/M2 selectivity ratio of approximately 3.9 . At native ileal M3 receptors, affinity increases to pKi = 9.3, compared to pKi = 8.8 at oesophageal and pKi = 8.2 at tracheal M3 receptors . In contrast, the 4-(diphenylmethoxy)-1-methylpiperidine analog diphenylpyraline is characterized primarily as a histamine H₁ receptor antagonist (Ki = 20 nM) with DAT inhibitory psychostimulant properties and no reported M3 selectivity [1][2]. This M3 subtype selectivity is entirely absent in the 4-substituted regioisomer series.

Muscarinic receptor pharmacology M3 antagonist selectivity Irritable bowel syndrome Smooth muscle contractility

Sigma-2 Receptor Binding Affinity: 3-(Diphenylmethoxy)piperidine vs. N-Alkylated Piperidine Sigma Ligands

The 3-(diphenylmethoxy)piperidine parent scaffold demonstrates measurable sigma-2 receptor binding with a Ki of 90 nM in rat PC12 cell membranes [1], while sigma-1 affinity is substantially weaker (Ki = 841 nM), yielding a sigma-2/sigma-1 selectivity ratio of approximately 9.3 [1]. This selectivity profile contrasts with many N-substituted piperidine sigma ligands where sigma-1 affinity typically dominates; for example, optimized N-arylpropylpiperidines in the literature achieve sigma-1 Ki values in the low nanomolar range but with sigma-2/sigma-1 ratios often below 5 [2]. The 3-benzhydryloxy substitution pattern, without additional N-alkylation, thus provides a distinct selectivity starting point for sigma-2-biased ligand optimization.

Sigma receptor pharmacology Sigma-2/TMEM97 ligands Cancer biology Neuropharmacology

Regioisomeric Differentiation: 3-Position vs. 4-Position Diphenylmethoxy Substitution Dictates Target Class Engagement

The 3-(diphenylmethoxy)piperidine regioisomer (CAS 78503-38-5) and 4-(diphenylmethoxy)piperidine regioisomer (CAS 58258-01-8) are constitutional isomers with identical molecular formula and molecular weight but fundamentally different biological activity profiles . The 4-substituted isomer and its derivatives are documented as dopamine transporter (DAT) inhibitors: 4-[bis(4-fluorophenyl)methoxy]-1-methylpiperidine shows DAT IC₅₀ = 22.1 ± 5.73 nM and increases locomotor activity in mice [1]. The 4-isomer also serves as the desalkyl metabolite of the antihistamine ebastine [2]. In contrast, the 3-substituted isomer is the core scaffold for M3-selective muscarinic antagonists (zamifenacin) and sigma-2-preferring ligands, with no reported DAT inhibitory activity . This target class divergence is not incremental but categorical: the regioisomers address completely different receptor families.

Regioisomer pharmacology Structure-activity relationship Piperidine ethers Target selectivity

Enantiomeric Resolution Capability: The 3-Position Creates a Chiral Center Enabling Stereoselective Pharmacology

Substitution at the 3-position of the piperidine ring introduces a chiral center that is absent in the symmetrically substituted 4-(diphenylmethoxy)piperidine scaffold [1]. This chirality is functionally exploited in zamifenacin, where the (3R)-enantiomer of the 3-(diphenylmethoxy)piperidine core is the active species with pKi = 8.52 at M3 receptors . The 4-substituted isomer lacks this stereochemical dimension, as the 4-position lies on the symmetry plane of the piperidine ring, precluding enantiomeric differentiation without additional chiral elements elsewhere in the molecule. For medicinal chemistry programs requiring stereospecific target engagement, the 3-substituted scaffold provides a chiral handle for enantiomer separation and structure-activity relationship exploration that the 4-isomer cannot offer.

Chiral resolution Stereoselective pharmacology Enantiomeric differentiation Process chemistry

Synthetic Tractability: N-Unsubstituted Piperidine as a Versatile Intermediate for Parallel Library Synthesis

3-(Diphenylmethoxy)piperidine retains a free secondary amine (NH) at the piperidine nitrogen, distinguishing it from N-methylated analogs such as diphenylpyraline (4-(diphenylmethoxy)-1-methylpiperidine) . This free amine is a critical synthetic handle enabling direct N-alkylation, N-acylation, or N-sulfonylation for parallel library synthesis. In the development of zamifenacin, the free amine of the 3-(diphenylmethoxy)piperidine scaffold was alkylated with a 3,4-methylenedioxyphenethyl group to generate the selective M3 antagonist [1]. The N-unsubstituted nature of the commercially available intermediate is thus essential for diversification; the pre-methylated 4-isomer diphenylpyraline cannot serve as a library diversification point without prior N-demethylation [2].

Parallel synthesis Medicinal chemistry Library diversification N-alkylation

Physicochemical Property Differentiation: Boiling Point and Predicted logP Distinguish Handling and Formulation Requirements

3-(Diphenylmethoxy)piperidine exhibits a boiling point of 383.5 °C at 760 mmHg and a flash point of 162.9 °C, with a density of 1.09 g/cm³ . The closely related 4-(diphenylmethoxy)piperidine (CAS 58258-01-8) is described as a low-melting light-brown solid , while diphenylpyraline hydrochloride displays a melting point of 206 °C and is water-soluble [1]. These divergent physical states and thermal properties mandate different handling, storage, and purification protocols. Specifically, the higher boiling point of the 3-isomer necessitates high-temperature distillation or column chromatography for purification, whereas the solid 4-isomer hydrochloride salt can be purified via recrystallization. For procurement decisions, these differences directly affect laboratory handling requirements, shipping conditions, and formulation feasibility.

Physicochemical properties Formulation development Chromatographic purification Compound handling

Primary Application Scenarios Where 3-(Diphenylmethoxy)piperidine Demonstrates Verifiable Advantage Over Its Closest Analogs


M3-Selective Muscarinic Antagonist Lead Optimization Programs

Medicinal chemistry teams pursuing gut-selective M3 muscarinic receptor antagonists for irritable bowel syndrome, overactive bladder, or COPD should specify the 3-(diphenylmethoxy)piperidine scaffold as the starting intermediate. The zamifenacin precedent demonstrates that this scaffold, with appropriate N-substitution, delivers pKi = 8.52 at recombinant M3 receptors with 3.9-fold selectivity over M2, and enhanced affinity at native ileal M3 receptors (pKi = 9.3) . The 4-(diphenylmethoxy)piperidine regioisomer cannot access this M3 pharmacology [1]. Procurement of CAS 78503-38-5, particularly the (R)-enantiomer, is mandatory for stereospecific M3 antagonist development.

Sigma-2/TMEM97 Receptor Ligand Discovery and Chemical Biology Probe Development

Research groups developing sigma-2/TMEM97 receptor ligands for oncology imaging, neurodegenerative disease biomarker studies, or cholesterol trafficking modulation should consider the 3-(diphenylmethoxy)piperidine scaffold as a sigma-2-preferring starting point. The parent compound demonstrates sigma-2 Ki = 90 nM with 9.3-fold selectivity over sigma-1 (Ki = 841 nM) [2], offering a distinct selectivity profile compared to the sigma-1-dominant N-arylalkylpiperidine series [3]. The free amine enables rapid SAR exploration through N-diversification while maintaining the sigma-2-biased pharmacophore.

Stereoselective Synthesis and Chiral Medicinal Chemistry Campaigns

Programs requiring enantiomer-specific biological activity or patent protection via chiral composition-of-matter claims should utilize the 3-(diphenylmethoxy)piperidine scaffold. Unlike the achiral 4-substituted regioisomer, the 3-position chirality enables separation of (R)- and (S)-enantiomers for differential pharmacological evaluation, as demonstrated by the (3R)-specific activity of zamifenacin . This chiral handle is absent in 4-(diphenylmethoxy)piperidine, making the 3-isomer the required choice for stereochemistry-driven drug discovery [4].

Parallel Library Synthesis Requiring Free Amine Diversification Handles

High-throughput medicinal chemistry groups conducting N-diversification campaigns on the diphenylmethoxypiperidine scaffold should procure the N-unsubstituted 3-(diphenylmethoxy)piperidine. The free secondary amine permits direct N-alkylation, N-acylation, reductive amination, or sulfonamide formation without the need for N-demethylation [5]. This eliminates 1–2 synthetic steps per analog compared to using diphenylpyraline (N-methylated 4-isomer) as starting material, translating to significant time savings in library production workflows .

Quote Request

Request a Quote for 3-(Diphenylmethoxy)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.